methyl 2-amino-5-fluorobenzoate hydrochloride
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Overview
Description
Methyl 2-amino-5-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H8FNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 5-position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-5-fluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Amines and other reduced products.
Scientific Research Applications
Methyl 2-amino-5-fluorobenzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-fluorobenzoate
- Methyl 3-fluorobenzoate
- Methyl 2,6-difluorobenzoate
Uniqueness
Methyl 2-amino-5-fluorobenzoate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
396652-66-7 |
---|---|
Molecular Formula |
C8H9ClFNO2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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